(4-Chlorobutyl)(4-fluorobutyl) ether
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- δ 1.40–1.70 ppm (multiplet) : Protons on the central methylene groups (-CH₂-) of the butyl chains.
- δ 3.45–3.65 ppm (triplet) : Methylene protons adjacent to the ether oxygen (-O-CH₂-).
- δ 3.80–4.00 ppm (triplet) : Protons near the fluorine atom, exhibiting coupling (J = 47 Hz) due to spin-spin interactions with ¹⁹F.
- δ 4.10–4.30 ppm (triplet) : Protons adjacent to the chlorine atom, deshielded by the electronegative substituent.
¹³C NMR :
Mass Spectrometry Fragmentation Patterns
The mass spectrum of (4-Chlorobutyl)(4-fluorobutyl) ether exhibits the following key features:
- Molecular Ion Peak : m/z 182.66 (M⁺), with isotopic clusters at m/z 184 (M+2) due to chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%).
- Major Fragments :
- m/z 147.1 (M⁺ - Cl): Loss of chlorine radical.
- m/z 129.0 (M⁺ - C₃H₆F): Cleavage of the fluorinated butyl chain.
- m/z 91.0 (C₇H₇⁺): Tropylium ion formation from aromatic rearrangement.
Infrared (IR) Vibrational Mode Analysis
The IR spectrum reveals characteristic absorptions:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-O-C asymmetric stretch | 1120–1150 | Strong |
| C-Cl stretch | 650–750 | Medium |
| C-F stretch | 1100–1200 | Strong |
| CH₂ bending | 1450–1480 | Medium |
The C-O-C stretch at 1135 cm⁻¹ confirms the ether linkage, while the C-F stretch at 1150 cm⁻¹ and C-Cl stretch at 700 cm⁻¹ validate the halogen substituents.
Properties
Molecular Formula |
C16H30Cl2F2O |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
8-chloro-4-(8-chloro-1-fluorooctan-4-yl)oxy-1-fluorooctane |
InChI |
InChI=1S/C16H30Cl2F2O/c17-11-3-1-7-15(9-5-13-19)21-16(10-6-14-20)8-2-4-12-18/h15-16H,1-14H2 |
InChI Key |
MXZMXTQLVPDVLC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(CCCF)OC(CCCCCl)CCCF |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Alkyl Halides with Alkoxides
A common method to prepare alkyl ethers involves nucleophilic substitution (S_N2) of an alkyl halide with an alkoxide ion. For (4-Chlorobutyl)(4-fluorobutyl) ether, this could be achieved by:
- Generating 4-fluorobutyl alkoxide (from 4-fluorobutanol and a strong base such as sodium hydride or potassium tert-butoxide).
- Reacting this alkoxide with 4-chlorobutyl halide (chlorobutyl chloride) under controlled conditions to form the ether.
This method requires careful control of reaction temperature and solvent to favor substitution over elimination.
Williamson Ether Synthesis Adaptation
The Williamson ether synthesis is a classical approach for ether formation. It involves:
- Deprotonation of 4-fluorobutanol to form the alkoxide.
- Reaction with 4-chlorobutyl halide as the electrophile.
This method is widely used for symmetrical and asymmetrical ethers and is applicable here with optimization to prevent side reactions.
Transition Metal-Catalyzed Cross-Coupling
Recent advances in transition metal catalysis, such as cobalt or nickel-catalyzed alkylation, allow selective coupling of alkyl halides with oxygen nucleophiles. For example, cobalt-catalyzed chelation-assisted alkylation has shown chemoselective activation of alkyl bromides over chlorides, which could be adapted for selective ether formation involving 4-chlorobutyl and 4-fluorobutyl halides.
Proposed Preparation Method for (4-Chlorobutyl)(4-fluorobutyl) Ether
Based on the above, a plausible synthetic route is:
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 4-Fluorobutanol + strong base (e.g., NaH) in anhydrous solvent (THF or DMF) | Formation of 4-fluorobutyl alkoxide | Alkoxide intermediate |
| 2 | Addition of 4-chlorobutyl chloride dropwise at 0-25°C | Nucleophilic substitution (S_N2) | Formation of (4-Chlorobutyl)(4-fluorobutyl) ether |
| 3 | Workup: aqueous quench, extraction with organic solvent, washing with sodium bicarbonate and brine, drying over anhydrous sodium sulfate | Purification | Crude product |
| 4 | Purification by vacuum distillation or column chromatography | Isolation of pure ether | Pure (4-Chlorobutyl)(4-fluorobutyl) ether |
Reaction Optimization and Considerations
- Temperature control is critical to minimize elimination side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) favor S_N2 reactions.
- Base strength : Strong bases like sodium hydride ensure complete alkoxide formation.
- Stoichiometry : Slight excess of alkoxide can drive the reaction to completion.
- Purification : Vacuum distillation is preferred due to the compound’s moderate boiling point.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)(4-fluorobutyl) ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include iodinated or brominated butyl ethers.
Oxidation: Products include butanones or butanal.
Reduction: Products include butanols.
Scientific Research Applications
(4-Chlorobutyl)(4-fluorobutyl) ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)(4-fluorobutyl) ether involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 4-fluorobutyl group may enhance metabolic stability compared to the 4-chlorobutyl moiety due to the strong C–F bond, reducing susceptibility to enzymatic cleavage .
- Reactivity : Chlorinated ethers like bis(4-chlorobutyl) ether undergo cleavage reactions with acyl halides (e.g., acetyl chloride) to form esters, whereas fluorinated analogs may resist such reactions .
Pharmacological Relevance (Inferred from Analogous Systems)
For example:
- 4-Fluorobutyl Derivatives : Compounds like MDMB-4F-BUTINACA exhibit high CB1/CB2 receptor affinity and potency, linked to their hydrophobic tail interactions .
- 4-Chlorobutyl Derivatives : Chlorine’s bulkiness may introduce steric strain in receptor binding pockets, reducing efficacy compared to fluorinated counterparts .
Structure-Activity Relationship (SAR) :
- Fluorobutyl tails optimize receptor binding due to balanced hydrophobicity and conformational flexibility.
- Chlorobutyl groups may hinder optimal ligand-receptor alignment but enhance chemical stability .
Q & A
Q. What are the common synthetic routes for preparing (4-chlorobutyl)(4-fluorobutyl) ether?
Synthesis typically involves nucleophilic substitution or etherification reactions. For example, 4-chlorobutyl intermediates can be synthesized via chlorination of diols using agents like thionyl chloride (SOCl₂) or PCl₃, followed by coupling with 4-fluorobutyl derivatives under basic conditions (e.g., K₂CO₃) to form the ether bond . Fluorination of butanol precursors may employ reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the fluoro group .
Q. How can the purity of (4-chlorobutyl)(4-fluorobutyl) ether be assessed?
Purity is verified using gas chromatography-mass spectrometry (GC-MS) for volatile components and high-performance liquid chromatography (HPLC) for non-volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while elemental analysis validates stoichiometry .
Q. What safety precautions are required when handling this compound?
Due to potential alkyl halide reactivity, use fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor for genotoxicity risks (common in chlorinated alkanes) using in vitro assays like Ames tests. Safety data sheets (SDS) for structurally similar compounds recommend storage in inert atmospheres at –20°C to prevent decomposition .
Advanced Research Questions
Q. How does steric hindrance influence the reaction kinetics of (4-chlorobutyl)(4-fluorobutyl) ether in nucleophilic substitutions?
The bulky 4-fluorobutyl group may reduce SN2 reactivity due to steric constraints, favoring SN1 mechanisms in polar solvents. Kinetic studies using UV-Vis spectroscopy or conductivity measurements can quantify activation parameters. Computational modeling (DFT) predicts transition states and charge distribution, aiding mechanistic interpretation .
Q. What analytical challenges arise in distinguishing between positional isomers of chlorinated/fluorinated ethers?
Isomeric differentiation requires advanced techniques like 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragment patterns unique to each isomer. Retention time shifts in chiral GC columns or HPLC can also separate enantiomers .
Q. How can contradictory data on the environmental persistence of this compound be resolved?
Discrepancies in biodegradation studies (e.g., half-life in soil vs. water) may stem from variable microbial communities or pH conditions. Standardized OECD 301/302 tests under controlled parameters (temperature, oxygen) improve reproducibility. QSAR models predict persistence by correlating logP values (≈2.8) with bioaccumulation potential .
Q. What strategies optimize the synthesis yield while minimizing byproducts like elimination products?
Low-temperature reactions (–10°C to 0°C) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress β-hydride elimination. Solvent choice (e.g., DMF for polar aprotic conditions) stabilizes intermediates. Real-time monitoring via FT-IR tracks reaction progress to halt at peak yield .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s thermal stability?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Accelerated aging studies (40–60°C) under inert vs. humid conditions identify degradation pathways. LC-MS/MS analyzes breakdown products, such as chloroalkenes or fluorinated acids .
Q. What in silico tools are effective for predicting the compound’s reactivity in novel reactions?
Molecular dynamics simulations (e.g., Gaussian, GROMACS) model reaction trajectories, while docking software (AutoDock) predicts interactions with biological targets. PubChem and Reaxys databases provide precedent data for analogous ethers .
Q. How can researchers address reproducibility issues in spectroscopic data?
Calibrate instruments with certified reference standards (e.g., NIST-traceable compounds). Use deuterated solvents and internal standards (e.g., TMS for NMR) to minimize solvent shifts. Collaborative inter-laboratory studies validate spectral assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
